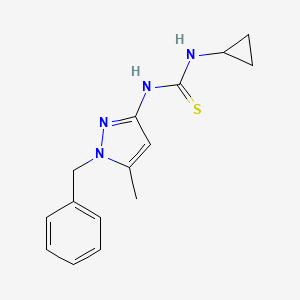![molecular formula C16H13ClFN7S B10937957 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937957.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of pyrazole derivatives: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of thiadiazole ring: The thiadiazole ring is formed by cyclization of thiosemicarbazides with appropriate carboxylic acids.
Coupling reactions: The final step involves coupling the pyrazole and thiadiazole derivatives with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves interaction with specific molecular targets and pathways. For example:
Anti-inflammatory: The compound may inhibit the activity of enzymes involved in the inflammatory response.
Anticancer: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial: The compound may disrupt the cell membrane or inhibit essential enzymes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE shares structural similarities with other pyrazole and thiadiazole derivatives.
Other similar compounds: Include N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE and N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(5-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE.
Uniqueness
Unique properties: The presence of both pyrazole and thiadiazole rings in the same molecule imparts unique chemical and biological properties.
Enhanced activity: The combination of these rings can enhance the compound’s activity and selectivity for specific targets.
Properties
Molecular Formula |
C16H13ClFN7S |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H13ClFN7S/c1-9-7-13(21-20-9)15-22-23-16(26-15)19-14-5-6-25(24-14)8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,20,21)(H,19,23,24) |
InChI Key |
IFPFJPLMEHMMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937883.png)
![N-[4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10937884.png)
![2-Cyclopentyl-4-(difluoromethyl)-2,6-dihydro-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-7-propanamide](/img/structure/B10937885.png)
![5-[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10937897.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10937905.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10937908.png)
![N-(3,4-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10937915.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10937918.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10937920.png)
![N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10937925.png)
![9-Methoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10937928.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10937930.png)

![(2E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10937941.png)
